molecular formula C9H11NO3 B15288253 (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B15288253
M. Wt: 181.19 g/mol
InChI Key: FOKAJXKQSPGMLN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at high pressure and a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve enzymatic resolution techniques where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high specificity and yield .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives like keto acids, amino alcohols, and substituted phenylpropanoic acids .

Scientific Research Applications

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways. For example, it has been shown to interact with NMDA receptors, affecting neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid:

    (2R)-2-amino-3-phenylpropanoic acid: Lacking the hydroxyl group, this compound has different biological activities.

Uniqueness

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-9(13,8(11)12)6-7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)/t9-/m1/s1

InChI Key

FOKAJXKQSPGMLN-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@](C(=O)O)(N)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.